REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1.[H][H].C(C1C=CC=CC=1)(=O)C.[C:24](=O)([O:28]CC)[O:25][CH2:26][CH3:27]>CCCCCC>[CH2:26]([O:25][C:24](=[O:28])[CH2:11][C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[CH:5]=1)=[O:12])[CH3:27] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a three-neck 2 L round-bottom flask equipped with an addition funnel, nitrogen inlet, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
thermocouple and condenser, was placed
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
DISSOLUTION
|
Details
|
dissolved oil
|
Type
|
CUSTOM
|
Details
|
was then removed via a cannula
|
Type
|
ADDITION
|
Details
|
Diethyl carbonate (1 L) was added to the solids
|
Type
|
ADDITION
|
Details
|
To the hot suspension was cautiously added dropwise, over 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
As addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated for 1 additional hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
was poured into a 2 L separatory funnel
|
Type
|
WASH
|
Details
|
The diethyl carbonate layer was twice washed with 10% acetic acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The product was purified by vacuum distillation (bp 114-117° C. at 0.8-0.9 mm Hg) in 91% yield
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC(=O)C1=CC(=CC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |